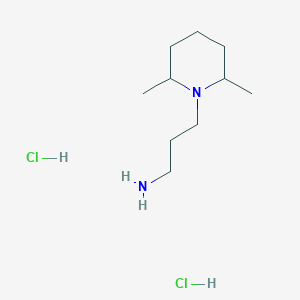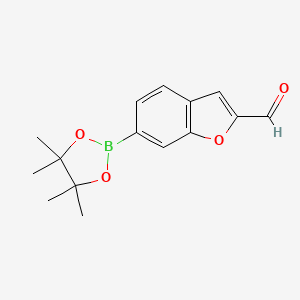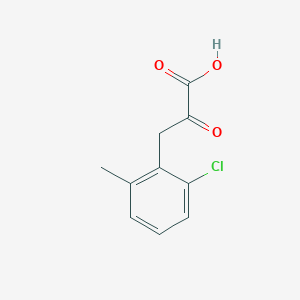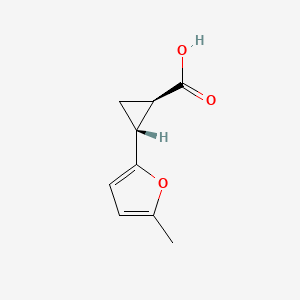
1-(4-Bromo-2-thienyl)-2,2-difluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-thienyl)-2,2-difluoroethanone is a chemical compound characterized by the presence of a bromine atom, a thiophene ring, and two fluorine atoms attached to an ethanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-thienyl)-2,2-difluoroethanone typically involves the bromination of thiophene derivatives followed by the introduction of the difluoroethanone moiety. One common method involves the reaction of 4-bromothiophene-2-carboxaldehyde with difluoroacetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions: 1-(4-Bromo-2-thienyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
科学研究应用
1-(4-Bromo-2-thienyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Bromo-2-thienyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. The thiophene ring enhances its ability to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Similar Compounds:
- 1-(4-Bromothiophen-2-yl)ethanone
- 1-(5-Bromothiophen-2-yl)ethanone
- 1-(4,5-Dibromothiophen-2-yl)ethanone
Comparison: this compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. Compared to its analogs, this compound exhibits distinct electronic and steric effects, making it a valuable tool in various research applications.
属性
分子式 |
C6H3BrF2OS |
|---|---|
分子量 |
241.06 g/mol |
IUPAC 名称 |
1-(4-bromothiophen-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C6H3BrF2OS/c7-3-1-4(11-2-3)5(10)6(8)9/h1-2,6H |
InChI 键 |
GNCCQPNLXVLRQC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1Br)C(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13575263.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)



